molecular formula C18H23NO2 B3852382 [1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol

[1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol

Cat. No.: B3852382
M. Wt: 285.4 g/mol
InChI Key: CERNYGYBEWSHHI-UHFFFAOYSA-N
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Description

[1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol is a complex organic compound that features a naphthalene ring substituted with a methoxy group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol typically involves multiple steps. One common approach starts with the preparation of 2-methoxynaphthalene, which is then subjected to a series of reactions to introduce the piperidine ring and the methanol group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

[1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

Chemistry

In chemistry, [1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to bind to specific proteins or enzymes, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets to treat diseases or conditions .

Industry

In industry, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for use in manufacturing processes .

Mechanism of Action

The mechanism of action of [1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and piperidine-containing molecules. Examples are 2-methoxynaphthalene and piperidine-3-yl methanol .

Uniqueness

What sets [1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol apart is its unique combination of a methoxynaphthalene moiety and a piperidine ring. This structure provides specific reactivity and binding properties that are not found in other similar compounds .

Properties

IUPAC Name

[1-[(2-methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-21-18-9-8-15-6-2-3-7-16(15)17(18)12-19-10-4-5-14(11-19)13-20/h2-3,6-9,14,20H,4-5,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERNYGYBEWSHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3CCCC(C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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